

# Application Notes and Protocols for Assessing Delamanid's Post-Antibiotic Effect

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## Compound of Interest

Compound Name: Delamanid

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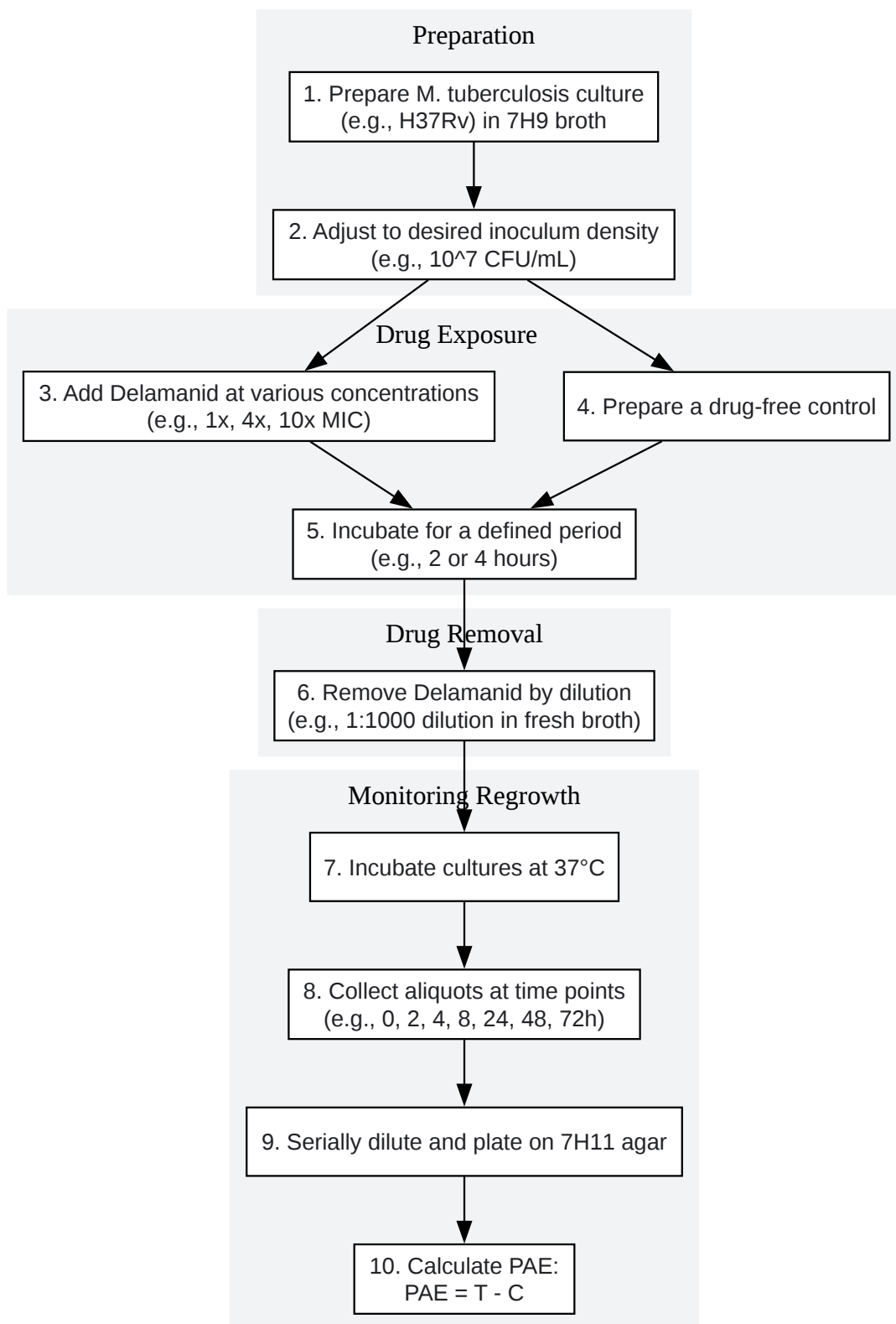
## Introduction

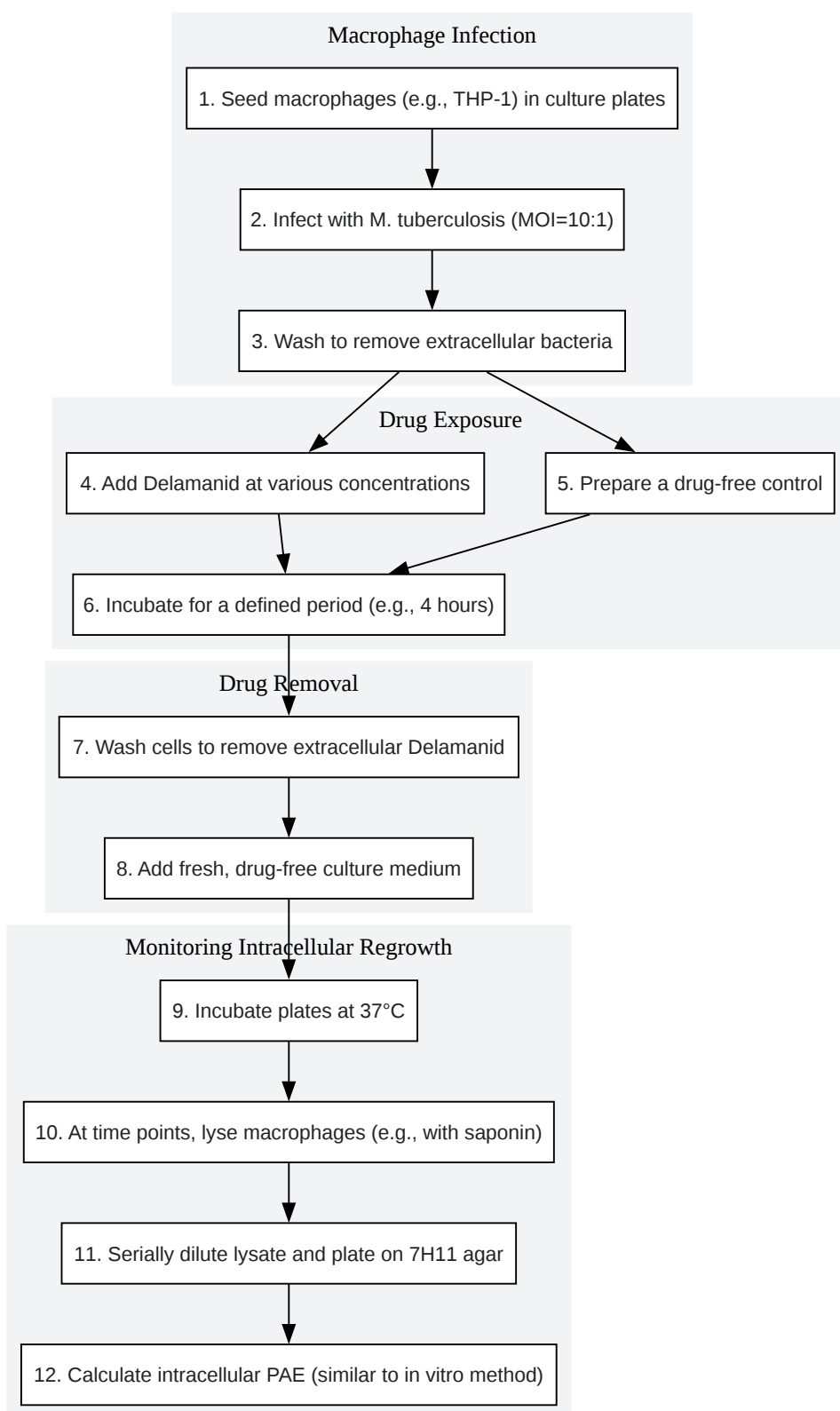
**Delamanid** (formerly OPC-67683) is a potent nitro-dihydro-imidazooxazole derivative with significant activity against *Mycobacterium tuberculosis*, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] An important pharmacological characteristic of antimicrobial agents is the post-antibiotic effect (PAE), which is the suppression of bacterial growth that persists after a short exposure to the drug.

**Delamanid** has been shown to exhibit a PAE, particularly against intracellular mycobacteria, which is comparable to that of rifampicin.[1] This document provides detailed methodologies for assessing the PAE of **Delamanid**, presents available quantitative data, and visualizes key pathways and workflows.

## Mechanism of Action of Delamanid

**Delamanid** is a prodrug that requires activation within the mycobacterium. This process is initiated by the F420-dependent nitroreductase enzyme (Ddn), which reduces the nitro group of **Delamanid**. This activation leads to the generation of reactive nitrogen species, including nitric oxide. These reactive intermediates inhibit the synthesis of methoxy- and keto-mycolic acids, essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.





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## References

- 1. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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